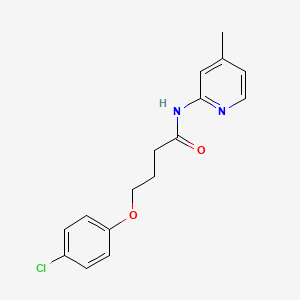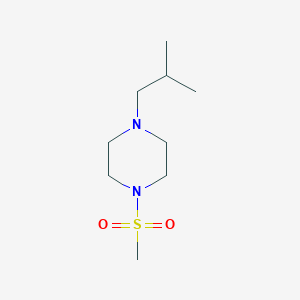
1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide, also known as FMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMPP belongs to the class of pyrazole derivatives, which have been shown to possess a wide range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential therapeutic effects on neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and to reduce the production of certain cytokines and growth factors that are involved in tumor growth and angiogenesis. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential therapeutic effects on neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. This compound is also stable under normal laboratory conditions, and it can be easily stored for future use. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other pyrazole derivatives, and it has a limited solubility in some common solvents.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the study of this compound's potential anti-tumor and anti-angiogenic effects, which could lead to the development of new cancer therapies. Additionally, the study of this compound's mechanism of action could provide valuable insights into the role of certain enzymes and signaling pathways in inflammation and tumor growth.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves the reaction of 4-fluoroaniline with N-methylpyrrole-2-carboxaldehyde, followed by the addition of 4-pyrazolecarboxylic acid and acetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The yield of this compound is typically high, and the purity can be easily verified using standard analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been shown to have a beneficial effect on the nervous system, and it has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-17-14(21)13-10-18-20(12-6-4-11(16)5-7-12)15(13)19-8-2-3-9-19/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRRESVLMIRBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)


![2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7547354.png)
![(3S)-3-(methanesulfonamido)-N-[3-(pyrazol-1-ylmethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7547372.png)
![4-{[(E)-1-(4-nitrophenyl)methylidene]amino}-N~1~-(1,3-thiazol-2-yl)-1-benzenesulfonamide](/img/structure/B7547380.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7547387.png)
![Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B7547394.png)
![N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B7547396.png)

![(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide](/img/structure/B7547405.png)

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide](/img/structure/B7547441.png)
